2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol
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Overview
Description
2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol is a complex organic compound that features an imidazole ring, a sulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The sulfonyl group can be introduced through a reaction with sulfonyl chlorides under basic conditions. The final step involves the attachment of the ethanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Sulfonyl Compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups.
Ethanol Derivatives: Compounds like ethanolamine and ethylene glycol contain ethanol moieties.
Uniqueness
2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-4-21(12-13-23)15-18-14-20-19(26(24,25)16(2)3)22(18)11-10-17-8-6-5-7-9-17/h5-9,14,16,23H,4,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLHAAIJIDYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CN=C(N1CCC2=CC=CC=C2)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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